molecular formula C6H4BrClN4 B594635 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1240526-73-1

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B594635
CAS No.: 1240526-73-1
M. Wt: 247.48
InChI Key: FVGVGUBKQFIPMD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as purine analogs and are known to possess a wide range of biodynamic activities . The molecular scaffold is of considerable interest in medicinal chemistry for constructing molecules with potential antimycobacterial, antitumor, antiviral, and anticancer properties . The specific bromo- and chloro- functional groups on the core structure make it a versatile and reactive building block (building block) for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical space in drug discovery programs. Researchers utilize this intermediate in the synthesis of more complex target molecules, including those studied as selective ligands for adenosine receptors, which may have therapeutic relevance for conditions such as Alzheimer's disease and cerebrovascular dementia . As a solid with a defined melting point range , it offers practical handling for laboratory use. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGVGUBKQFIPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677631
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1240526-73-1
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Preparation Methods

One-Flask Vilsmeier-Heterocyclization Cascade

A highly efficient method involves a one-flask cascade reaction combining Vilsmeier reagent formation and heterocyclization. Starting with 5-amino-1-methyl-3-bromo-4-chloropyrazole, the reaction proceeds via:

  • Vilsmeier Reagent Activation : Phosphorus tribromide (PBr₃) reacts with dimethylformamide (DMF) to generate a reactive iminium intermediate.

  • Amidination/Imination : The 5-aminopyrazole undergoes amidination at the amino group and imination at the adjacent position, forming a formamidine intermediate.

  • Heterocyclization : Addition of hexamethyldisilazane (NH(SiMe₃)₂) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine core. Desilylation by bromide anions and water completes the synthesis.

Key Conditions :

  • Temperature : 60°C for Vilsmeier step; 70–80°C for cyclization.

  • Solvent : DMF optimizes reagent compatibility.

  • Yield : Up to 91% under optimized conditions.

Cyclocondensation with 1,3-Biselectrophiles

An alternative route employs cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic agents (e.g., β-ketonitriles or malonic acid derivatives). For bromo- and chloro-substituted derivatives, pre-functionalized pyrazoles react with activated carbonyl compounds under acidic or basic conditions.

Example :

  • Reactants : 5-Amino-1-methyl-3-bromo-4-chloropyrazole + malonic acid.

  • Catalyst : Phosphoryl chloride (POCl₃) enhances cyclization efficiency.

  • Yield : 65–78% after reflux in toluene.

Optimization of Reaction Parameters

Solvent and Reagent Effects

ParameterOptimal ChoiceImpact on Yield
Solvent DMFMaximizes intermediate stability
Amine Agent NH(SiMe₃)₂Facilitates cyclization
Coupling Agent PBr₃Superior to PCl₃ or oxalyl chloride

Temperature and Time

  • Vilsmeier Step : 60°C for 1–2 hours ensures complete amidination without side reactions.

  • Cyclization : Prolonged heating (3–5 hours) at 70–80°C drives heterocyclization to completion.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable:

  • Precise Temperature Control : Minimizes decomposition of heat-sensitive intermediates.

  • Automated Feed Systems : Ensures consistent stoichiometry for PBr₃ and NH(SiMe₃)₂.

Purification Protocols

  • Chromatography : Silica gel chromatography isolates the product with >95% purity.

  • Crystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Proposed Reaction Pathway

  • Vilsmeier Complex Formation : DMF + PBr₃ → [Me₂N+=CH-Br⁻].

  • Double Functionalization : Aminopyrazole reacts sequentially to form a bis-formamidine intermediate.

  • Silane-Mediated Cyclization : NH(SiMe₃)₂ substitutes the imino group, triggering ring closure.

  • Desilylation : Bromide anions hydrolyze silyl groups, yielding the final product.

Common Byproducts and Mitigation

  • Intermediate 7a : Formed without NH(SiMe₃)₂, resolved via TLC monitoring.

  • Dihydro Derivatives : Result from incomplete oxidation; mitigated by rigorous anhydrous conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
One-Flask Cascade9195High
Cyclocondensation7890Moderate

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a comparative analysis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 3-Br, 4-Cl, 1-CH₃ 261.50 High reactivity in halogen displacement; moderate steric hindrance
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 6-Cl 281.36 Increased electrophilicity due to multiple halogens; higher reactivity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-NH₂, 6-Cl 185.60 Amino group enhances hydrogen bonding; potential for kinase inhibition
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(4-OCH₃C₆H₄), 6-SCH₃ 337.82 Methoxyphenyl and methylthio groups improve lipophilicity and bioavailability
3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-Br, 6-Cl, 5-CH₃, tetrahydro-2H-pyran 347.60 Bulky substituents reduce metabolic clearance; extended half-life in vivo

Key Observations

Substituent Effects on Reactivity: Halogens (Br, Cl) at positions 3 and 4 increase electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. For example, 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine exhibits higher reactivity than the target compound due to additional chlorine at position 6 . The methyl group at position 1 in the target compound introduces steric hindrance, reducing accessibility to the pyrazolo core compared to non-methylated analogs like 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Biological Activity: Amino-substituted derivatives (e.g., 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine) show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets . Methylthio and methoxyphenyl groups (e.g., 4-chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) improve membrane permeability, making them potent in cellular assays . The target compound’s bromine and chlorine substituents are critical for covalent binding to cysteine residues in kinases, a mechanism less common in analogs lacking halogens .

Synthetic Accessibility :

  • The target compound is synthesized in two steps: bromination of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with NBS (51% yield), followed by purification .
  • In contrast, 3-bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one requires a multi-step synthesis involving protective group chemistry, yielding only 8% .

Unique Advantages of this compound

  • Balanced Reactivity : The combination of bromine and chlorine allows selective modifications at either position 3 or 4, enabling tailored derivatization .
  • Drug-Likeness : With a topological polar surface area (TPSA) of 43.6 Ų and moderate lipophilicity (XLogP3 = 2.6), it adheres to Lipinski’s rule of five, making it suitable for oral drug development .

Biological Activity

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 90914-41-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C5H2BrClN4
  • Molecular Weight : 233.46 g/mol
  • Purity : 97%

The compound is part of the pyrazolo[3,4-d]pyrimidine class, known for their role as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity to ATP allows these compounds to competitively inhibit kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of this compound derivatives. A significant study demonstrated that derivatives of this compound exhibited potent anti-proliferative activities against lung (A549) and colon (HCT-116) cancer cell lines. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory effects on both forms .

Induction of Apoptosis

Flow cytometric analyses revealed that certain derivatives could induce apoptosis by increasing the BAX/Bcl-2 ratio significantly. This shift promotes apoptosis through mitochondrial pathways, further supporting the compound's role as a potential therapeutic agent in cancer treatment .

Cell Cycle Arrest

The compound has also been shown to cause cell cycle arrest at the S and G2/M phases. This was evidenced by a reduction in cell populations in the G0-G1 phase and an increase in those arrested in S and G2/M phases after treatment with specific derivatives .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their structural components. Modifications at various positions on the pyrazolo ring can enhance or diminish their efficacy. For example, bromination at the 3-position and chlorination at the 4-position have been associated with increased potency against EGFR .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

Study Cancer Cell Line IC50 (µM) Mechanism
Study AA5490.016EGFR inhibition
Study BHCT-11619.56Apoptosis induction
Study CRFX 39311.70CDK2/TRKA inhibition

These studies collectively indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant improvements in anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination and chlorination of the pyrazolo-pyrimidine core often employ reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under reflux conditions. Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., C-Br stretches at ~550 cm⁻¹). Recrystallization in acetonitrile is a common purification step .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. What safety protocols are critical when handling halogenated pyrazolo-pyrimidines?

  • Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).

Waste Management : Halogenated byproducts require segregation and disposal via licensed hazardous waste services .

  • Note : Halogenated intermediates may release toxic gases (e.g., HBr) during acid quenching; neutralize with ice-cold water before disposal .

Q. How do researchers interpret NMR spectral data for this compound?

  • Methodological Answer :

  • ¹H NMR : The methyl group (1-methyl) typically appears as a singlet at δ ~3.3–3.5 ppm. Aromatic protons in the pyrimidine ring show splitting patterns (e.g., doublets for adjacent substituents).
  • ¹³C NMR : The brominated carbon (C-3) is deshielded, appearing at δ ~100–110 ppm, while the chlorinated carbon (C-4) resonates at δ ~140–150 ppm .
    • Pitfalls : Overlapping signals may occur in crowded aromatic regions; use 2D NMR (e.g., HSQC) for unambiguous assignments .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Focus on substituent interactions with hydrophobic pockets or hydrogen-bonding residues.

QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with biological data to prioritize substituents (e.g., electron-withdrawing groups for kinase inhibition) .

  • Case Study : Derivatives with 4-aryloxy groups showed improved anti-inflammatory activity in vitro, validated by COX-2 docking studies .

Q. How can contradictory pharmacological data be resolved for pyrazolo-pyrimidine derivatives?

  • Methodological Answer :

Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values).

Off-Target Screening : Use kinase profiling panels to identify unintended interactions.

Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

  • Example : A derivative with potent in vitro anticancer activity but poor in vivo efficacy may require prodrug strategies to enhance bioavailability .

Q. What strategies optimize catalytic cross-coupling reactions for functionalizing the pyrazolo-pyrimidine core?

  • Methodological Answer :

Catalyst Selection : Pd₂(dba)₃/XPhos systems are effective for Buchwald-Hartwig amination of brominated derivatives .

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Temperature Control : Maintain 80–100°C to balance reaction rate and catalyst longevity.

  • Troubleshooting : Low yields may result from moisture-sensitive catalysts; ensure rigorous drying of solvents and glassware .

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